3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride
Description
3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a difluoromethyl (-CF₂H) group at the 3-position and a fluorine atom at the 4-position of the benzene ring. Its molecular formula is C₇H₄ClF₃O₂S, with a molecular weight of 270.64 g/mol (EN300-6486044) and a purity of 95% . This compound serves as a critical intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of fluorine substituents, which enhance stability and reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
3-(difluoromethyl)-4-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICJEJSHKXTMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto a fluorobenzene ring followed by sulfonylation. One common method involves the reaction of 4-fluorobenzene-1-sulfonyl chloride with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced difluoromethylating reagents and catalysts can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols.
Electrophilic aromatic substitution: The fluorobenzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonamide under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Electrophilic aromatic substitution: Reagents such as nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine) are used under acidic conditions.
Major Products Formed
Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic aromatic substitution: The major products are nitrofluorobenzene derivatives and halofluorobenzene derivatives.
Reduction: The major product is the corresponding sulfonamide.
Scientific Research Applications
3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
Table 1: Molecular Properties of Selected Sulfonyl Chlorides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride | C₇H₄ClF₃O₂S | 270.64 | EN300-6486044 | 3-CF₂H, 4-F |
| 4-Fluorobenzene-1-sulfonyl chloride | C₆H₄ClFO₂S | 194.61 | 349-88-2 | 4-F |
| 3-Chloro-4-fluorobenzenesulfonyl chloride | C₆H₃Cl₂FO₂S | 229.06 | Not specified | 3-Cl, 4-F |
| 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | C₇H₃Cl₂F₃O₂S | 271.02 | 132481-85-7 | 3-Cl, 4-CF₃ |
| 4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride | C₁₃H₁₀ClFO₃S | 300.73 | 1016492-60-6 | 3-F, 4-OCH₂C₆H₅ |
Key Observations :
- Steric Impact : The benzyloxy group in 4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride introduces steric bulk, reducing reactivity in sterically demanding reactions compared to smaller substituents like -F or -CF₂H .
- Halogen vs. Fluorine : Chlorine substituents (e.g., in 3-Chloro-4-fluorobenzenesulfonyl chloride) offer lower electronegativity but greater polarizability than fluorine, influencing solubility and metabolic stability .
Purity and Handling
- Purity : Most sulfonyl chlorides, including the target compound, are commercially available at ≥95% purity. Storage under sealed refrigeration is standard to prevent decomposition .
- Synthetic Protocols : Purification via silica gel chromatography (e.g., using CH₃CN or EtOAc:EtOH mixtures) is common, as demonstrated for 4-fluorobenzene-1-sulfonyl chloride derivatives .
Biological Activity
3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride, a fluorinated sulfonyl chloride compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a difluoromethyl group and a sulfonyl chloride moiety, which are known to influence its reactivity and biological interactions. The structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that compounds containing sulfonyl groups exhibit significant antibacterial activity. For instance, derivatives of sulfonyl compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus mycoides. The minimum inhibitory concentrations (MICs) of these compounds were reported, highlighting their potential as antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 4.88 | E. coli |
| Other derivatives | Varies (up to 10 µg/mL) | Various |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several human cancer cell lines. Research findings indicate that this compound can induce apoptosis in cancer cells through the down-regulation of critical genes involved in cell proliferation and survival.
Case Study:
In a study assessing the efficacy of various sulfonyl derivatives against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), the following IC50 values were observed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 22.4 |
| Doxorubicin (control) | A549 | 52.1 |
These results suggest that the compound's activity is comparable to established chemotherapeutic agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have demonstrated its potential to inhibit key proteins associated with cancer progression and bacterial survival.
Key Findings:
- Down-regulation of genes such as BRCA1, BRCA2, and TP53 in treated cancer cells suggests a pathway through which the compound exerts its effects.
- Inhibition of bacterial enoyl reductase has been proposed as a mechanism for its antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
